2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide
CAS No.: 946373-79-1
Cat. No.: VC4302254
Molecular Formula: C19H24FN3OS
Molecular Weight: 361.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946373-79-1 |
|---|---|
| Molecular Formula | C19H24FN3OS |
| Molecular Weight | 361.48 |
| IUPAC Name | 2-(4-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]acetamide |
| Standard InChI | InChI=1S/C19H24FN3OS/c1-22-7-9-23(10-8-22)18(16-6-11-25-14-16)13-21-19(24)12-15-2-4-17(20)5-3-15/h2-6,11,14,18H,7-10,12-13H2,1H3,(H,21,24) |
| Standard InChI Key | QQCNBDWDBIIJNF-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(CNC(=O)CC2=CC=C(C=C2)F)C3=CSC=C3 |
Introduction
The compound 2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide represents a complex organic molecule of interest due to its potential biological and pharmacological applications. This article explores its chemical structure, synthesis, physicochemical properties, and potential uses based on available data.
General Synthesis Pathway
The synthesis of 2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide involves:
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Step 1: Preparation of the fluorophenylacetamide precursor.
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Step 2: Functionalization of the thiophene moiety.
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Step 3: Coupling with a methyl-substituted piperazine derivative.
Characterization Techniques
Characterization is typically achieved through:
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Nuclear Magnetic Resonance (NMR): Confirms the molecular structure by identifying distinct hydrogen and carbon environments.
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Mass Spectrometry (MS): Provides molecular weight confirmation.
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Infrared Spectroscopy (IR): Detects functional groups such as amides and aromatic rings.
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Elemental Analysis: Verifies the composition of carbon, hydrogen, nitrogen, oxygen, sulfur, and fluorine.
Antimicrobial Potential
Compounds with similar structures have demonstrated antimicrobial activity by targeting bacterial enzymes or membranes . The fluorophenyl group enhances membrane permeability, while the piperazine moiety may interact with microbial receptors.
Drug Development Potential
The compound's structural features suggest it could serve as a scaffold for:
Safety and Toxicity
Preliminary data on related compounds indicate potential hazards such as:
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